molecular formula C11H13NO3 B12081168 Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate

Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate

Cat. No.: B12081168
M. Wt: 207.23 g/mol
InChI Key: NNMAOSBKDDBWIT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate is a β-keto ester derivative characterized by a pyridine ring substituted with a methyl group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds for drug discovery. Its structural features—a pyridinyl ring and an ethyl ester group—facilitate diverse reactivity, enabling applications in antitumor, antimicrobial, and enzyme-targeting agents. For example, aminopyridine derivatives sharing this core structure have shown promise as anticancer agents by modulating AIMP2-DX2 activity .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-8(2)4-5-12-9/h4-6H,3,7H2,1-2H3

InChI Key

NNMAOSBKDDBWIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(4-methylpyridin-2-yl)-3-hydroxypropanoate.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The pyridine ring can interact with aromatic binding sites in proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key analogs differ in substituents on the aromatic ring (phenyl/pyridinyl) and their electronic properties.

Compound Substituent Electronic Effect Key Applications
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate 4-methylpyridin-2-yl Electron-donating (CH₃) Anticancer agents
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-nitropyridin-4-yl Electron-withdrawing (NO₂) Intermediate for heterocyclic synthesis
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluorophenyl Electron-withdrawing (F) Antimicrobial agents
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-chlorophenyl Electron-withdrawing (Cl) Constitutive androstane receptor agonists

Key Observations :

  • Electron-donating groups (e.g., CH₃) enhance lipophilicity, improving membrane permeability for biological targets .
  • Electron-withdrawing groups (e.g., NO₂, Cl) increase stability but may reduce solubility and introduce toxicity risks .

Key Observations :

  • Methoxy and methyl substituents often yield higher efficiencies (e.g., 72% for 8c in ).
  • Halogenated analogs (e.g., Cl, F) require careful optimization due to steric and electronic effects .

Key Observations :

  • Pyridinyl derivatives exhibit target specificity due to nitrogen’s hydrogen-bonding capability .
  • Phenyl analogs with sulfonamide groups show marginal antimicrobial activity, suggesting substituent-dependent efficacy .

Physicochemical Properties

Compound Molecular Weight Physical State Solubility
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 210.2 g/mol Colorless liquid Low in water
This compound ~207.2 g/mol Likely viscous oil Moderate in organic solvents

Key Observations :

  • Pyridinyl analogs may exhibit higher polarity than phenyl derivatives, affecting solubility profiles.

Biological Activity

Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological mechanisms, and applications of this compound based on diverse sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, with a molecular weight of approximately 221.24 g/mol. The compound features a pyridine ring substituted with a methyl group at the 4-position, contributing to its unique chemical reactivity and biological properties.

Synthesis Methodology:
The synthesis typically involves the reaction of 4-methylpyridine with ethyl acetoacetate under basic conditions. The process can be summarized as follows:

  • Reagents : 4-methylpyridine, ethyl acetoacetate, sodium ethoxide (or another base).
  • Reaction Conditions : The reaction is conducted under reflux conditions to facilitate the formation of an enolate intermediate.
  • Purification : The product is isolated through standard workup procedures including extraction and column chromatography.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases. Mechanistically, it may inhibit specific signaling pathways involved in inflammation .

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. It appears to target specific enzymes involved in cancer cell proliferation, thereby slowing down tumor growth .

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cell survival.
  • Receptor Binding : Its structural characteristics allow it to bind to specific receptors in cells, modulating their activity and influencing cellular responses.

Comparative Analysis

To understand the distinct biological activity of this compound, it can be compared with similar compounds:

Compound NameStructureKey Differences
Ethyl nicotinateLacks methyl group at the 4-positionLess sterically hindered
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoateMethyl group at the 6-positionDifferent substitution pattern affecting reactivity
Ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoateChlorine substituent instead of methylPotentially different biological activity due to electronegativity

The presence of the methyl group at the 4-position enhances both stability and selectivity compared to its analogs, contributing to its unique biological profile.

Case Studies and Research Findings

Recent studies have focused on the compound's application in drug discovery:

  • Antimicrobial Drug Development : A study highlighted its efficacy against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.
  • Cancer Therapeutics : Research has shown promising results in preclinical models where the compound demonstrated significant tumor reduction in xenograft models .

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